molecular formula C8H7NO4 B045969 2-Methyl-3-nitrobenzoic acid CAS No. 1975-50-4

2-Methyl-3-nitrobenzoic acid

Cat. No. B045969
CAS RN: 1975-50-4
M. Wt: 181.15 g/mol
InChI Key: YPQAFWHSMWWPLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-Methyl-3-nitrobenzoic acid, such as 4-Amino-3-nitrobenzoic acid methyl ester, can be achieved through simple reactions like Fischer esterification, demonstrating the compound's versatility and the ease with which it can be modified for various applications (Kam, Levonis, & Schweiker, 2020). Additionally, catalytic oxidation methods have been explored, such as the synthesis of 3-Methyl-4-nitrobenzoic acid via oxidation catalyzed by cobalt acetate in the presence of molecular oxygen, showcasing the compound's reactivity and potential for efficient synthesis techniques (Cai & Shui, 2005).

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-nitrobenzoic acid derivatives has been extensively studied, revealing insights into their complex hydrogen bonding patterns. For example, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers demonstrate diverse hydrogen-bonded structures, which are crucial for understanding the compound's chemical behavior and potential for forming polymers or crystals (Portilla et al., 2007).

Chemical Reactions and Properties

2-Methyl-3-nitrobenzoic acid participates in various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, its esterification process for quantitative analysis by gas chromatography indicates its reactivity and the potential for purification and analysis (Xue & Nan, 2002). Moreover, its role in the synthesis of heterocyclic compounds through reactions with elemental sulfur and internal alkynes demonstrates its versatility and application in the creation of pharmacologically relevant compounds (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

Physical Properties Analysis

The physical properties of 2-Methyl-3-nitrobenzoic acid, such as solubility, have been thoroughly investigated. Determining its solute descriptors from measured solubility data in various solvents provides essential information for predicting the compound's behavior in different environments and its solubility in organic solvents (Hart et al., 2017).

Chemical Properties Analysis

Investigations into the chemical properties of 2-Methyl-3-nitrobenzoic acid, such as its ability to form coordination polymers and its reactivity towards various chemical agents, offer insights into its potential applications in materials science and catalysis. For example, the study on solvent-dependent coordination polymers highlights the influence of solvents on the self-assembly and structure of the resulting complexes (Pedireddi & Varughese, 2004).

Scientific Research Applications

  • Gas Chromatography Analysis : 2-Methyl-3-nitrobenzoic acid can be reliably determined through gas chromatography, which is practical for higher purity and boiler matter analysis in research and production (Xue & Nan, 2002).

  • Anti-Cancer Potential : Although not directly about 2-methyl-3-nitrobenzoic acid, a related compound, 4-methyl-3-nitrobenzoic acid, has been shown to effectively inhibit non-small cell lung cancer cell migration, suggesting potential as an antimetastasis drug (Chen et al., 2011).

  • Organic Synthesis : Improved synthesis methods for compounds related to 2-methyl-3-nitrobenzoic acid offer advantages such as low production costs, high quality, and yield, which are beneficial for organic synthesis and drug discovery (Cai Chun, 2004).

  • Solubility Studies : The solubility of similar compounds like 3-methyl-4-nitrobenzoic acid in organic solvents has been studied, with solubilities increasing with temperature. This is important for understanding the dissolution properties of these compounds (Wu et al., 2016).

  • Synthesis of Other Compounds : 2-Methyl-3-nitrobenzoic acid and related compounds can be synthesized from o-halogeno-acids, which are useful in organic synthesis and drug development (Ames & Ribeiro, 1976).

  • Biological Material Analysis : This compound's derivatives are useful for determining sulfhydryl groups in biological materials and have potential for splitting disulfide bonds by reduced heme in blood (Ellman, 1959).

  • Green Chemistry : An efficient and green process for synthesizing related compounds such as 5-methyl-2-nitrobenzoic acid offers high substrate selectivity and a green nitrating process, enhancing reaction rate control (Mei et al., 2018).

  • Molecular Structure Analysis : The molecular structure and vibrational frequencies of related compounds, such as 4-methyl-3-nitrobenzoic acid, have been determined using Density Functional Theory, aiding in the understanding of their chemical properties (Prashanth et al., 2015).

Safety And Hazards

2-Methyl-3-nitrobenzoic acid is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid any skin contact and effects of contact or inhalation may be delayed .

Future Directions

2-Methyl-3-nitrobenzoic acid is a building block used for the synthesis of various compounds . It can be used for the synthesis of novel Indolin-2-one derivatives as protein tyrosine phosphatase 1B inhibitors .

properties

IUPAC Name

2-methyl-3-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

YPQAFWHSMWWPLX-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
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Molecular Formula

C8H7NO4
Record name 2-METHYL-3-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID7025637
Record name 2-Methyl-3-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

2-methyl-3-nitrobenzoic acid appears as fine needles or light beige powder. (NTP, 1992)
Record name 2-METHYL-3-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-3-NITROBENZOIC ACID
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Product Name

2-Methyl-3-nitrobenzoic acid

CAS RN

1975-50-4
Record name 2-METHYL-3-NITROBENZOIC ACID
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Record name Benzoic acid, 2-methyl-3-nitro-
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Record name 2-METHYL-3-NITROBENZOIC ACID
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Melting Point

360 to 363 °F (NTP, 1992)
Record name 2-METHYL-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

The disadvantage of this synthesis route is the poor availability of the starting substance 2-methyl-3-nitrobenzoic acid. In Kulic et al., J. Gen. Chem. USSR (Engl.), 60, 2118 (1990), the oxidation of 2,3-dimethylnitrobenzene to 2-methyl-3-nitrobenzoic acid is carried out using aqueous potassium permanganate in the presence of a phase-transfer catalyst at 75° C. In this process, 2-methyl-3-nitrobenzoic acid is not obtained as a pure product, but as a mixture with 3-nitrophthalic acid and smaller amounts of 3-methyl-2-nitrobenzoic acid. A complicated purification is necessary in order to obtain pure 2-methyl-3-nitrobenzoic acid from the crude product. This is at the expense of the yield. A further serious disadvantage is the extremely poor space yield of the oxidation reaction. Per 100 ml of water, only 2.4 g of 2,3-dimethylnitrobenzene are employed (see p. 2121). Moreover, manganese dioxide, which has to be disposed of, is formed during the permanganate oxidation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
E Hart, AM Ramirez, S Cheeran, M Barrera… - … and Chemistry of …, 2017 - Taylor & Francis
… 2-methyl-3-nitrobenzoic acid, which will enable one to predict the solubility of 2-methyl-3-nitrobenzoic acid … We do not know log K w for 2-methyl-3-nitrobenzoic acid and so we took log …
Number of citations: 22 www.tandfonline.com
S Wang, K Liu, A Zhang, J Dai, A Gupta… - … and Chemistry of …, 2020 - Taylor & Francis
… both a single methyl- and nitro-aromatic ring substitutent, namely 3-methyl-4-nitrobenzoic acid [Citation17], 3-methyl-2-nitrobenzoic acid [Citation36] and 2-methyl-3-nitrobenzoic acid […
Number of citations: 6 www.tandfonline.com
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 2001 - Elsevier
… The Knudsen mass-loss effusion technique was used to measure the vapour pressures at different temperatures of the following six compounds: 2-methyl-3-nitrobenzoic acid, between …
Number of citations: 21 www.sciencedirect.com
YF Win, SG Teoh, ST Ha… - Asian Journal of …, 2013 - researchgate.net
… sodium hydroxide, NaOH and 2-methyl-3-nitrobenzoic acid in ethanol (50 mL) for 2 h. After a few days, white precipitates were obtained as sodium salt of 2-methyl-3-nitrobenzoic acid: …
Number of citations: 9 www.researchgate.net
X He, Z Tan, Q Wang, Y Pei - Journal of Chemical & Engineering …, 2017 - ACS Publications
… (17) In addition, Li (18) and Hart (19) also have studied 2-methyl-3-nitrobenzoic acid in several solvents. However, there are no available data on the solubilities of 3-M-2-NBA and 5-M-2…
Number of citations: 2 pubs.acs.org
R Moreno-Fuquen, A Azcarate… - Acta Crystallographica …, 2015 - scripts.iucr.org
… A small excess in moles of 2-methyl-3-nitrobenzoic acid in the presence of thionyl chloride in the … The excess addition of 2-methyl-3-nitrobenzoic acid possibly yield the benzyl halide …
Number of citations: 1 scripts.iucr.org
KS Xue, ZX Nan - Se pu= Chinese Journal of Chromatography, 2002 - europepmc.org
… A method for the quantitative determination of 2-methyl-3-nitrobenzoic acid by gas chromatography is described. 2-Methyl-3-nitrobenzoic acid was esterified by pretreatment with …
Number of citations: 2 europepmc.org
A Xu, A Varadharajan, N Shanmugam… - … and Chemistry of …, 2022 - Taylor & Francis
… , fluoranthene, 9-fluorenone, 2-hydroxybenzoic acid, 2-methoxybenzoic acid, 4-methoxybenzoic acid, 2-methylbenzoic acid, 3-methylbenzoic acid, 2-methyl-3-nitrobenzoic acid, 3-…
Number of citations: 10 www.tandfonline.com
FW Yip, SG Teoh, BM Yamin, SW Ng - … Crystallographica Section E …, 2010 - scripts.iucr.org
… The condensation of triphenyltin hydroxide and 2-methyl-3-nitrobenzoic acid in methanol gave the expected product as a methanol-coordinated compound (Scheme I, Fig. 1). The five-…
Number of citations: 7 scripts.iucr.org
N Shanmugam, A Zhou, R Motati, E Yao… - … and Chemistry of …, 2023 - Taylor & Francis
… , 2-naphthoxyacetic acid, 2-hydroxybenzoic acid, N-hydroxyphthalimide, 2-methoxybenzoic acid, 4-methoxybenzoic acid, 3-methylbenzoic acid, 2-methyl-3-nitrobenzoic acid, 3-methyl-4…
Number of citations: 4 www.tandfonline.com

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